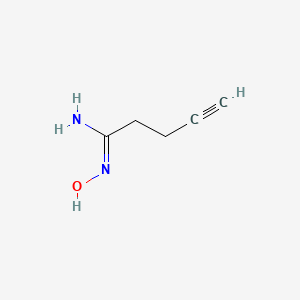
N'-hydroxypent-4-ynimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxypent-4-ynimidamide is a chemical compound with unique properties that make it valuable in various scientific research fields. This compound is characterized by the presence of a hydroxyl group and an imidamide group attached to a pent-4-yne chain. Its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxypent-4-ynimidamide typically involves the reaction of pent-4-yn-1-amine with hydroxylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the imidamide group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
In an industrial setting, the production of N’-hydroxypent-4-ynimidamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and consistent product quality. The use of automated systems for monitoring and controlling the reaction can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxypent-4-ynimidamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The imidamide group can be reduced to form amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N’-hydroxypent-4-ynimidamide can yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized products, depending on the nucleophile used .
Scientific Research Applications
N’-hydroxypent-4-ynimidamide has diverse applications in scientific research due to its unique properties. Some of the key applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-hydroxypent-4-ynimidamide involves its interaction with specific molecular targets and pathways. The hydroxyl and imidamide groups allow the compound to form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, making the compound useful for studying and manipulating biological systems.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N’-hydroxypent-4-ynimidamide include:
N-hydroxyimidamide: Lacks the pent-4-yne chain but shares the imidamide group.
Pent-4-yn-1-amine: Contains the pent-4-yne chain but lacks the hydroxyl and imidamide groups.
Hydroxylamine derivatives: Compounds with similar hydroxylamine functionality but different structural frameworks.
Uniqueness
N’-hydroxypent-4-ynimidamide is unique due to the combination of its hydroxyl, imidamide, and pent-4-yne groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C5H8N2O |
|---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
N'-hydroxypent-4-ynimidamide |
InChI |
InChI=1S/C5H8N2O/c1-2-3-4-5(6)7-8/h1,8H,3-4H2,(H2,6,7) |
InChI Key |
JBKZUZXISCOJCH-UHFFFAOYSA-N |
Isomeric SMILES |
C#CCC/C(=N/O)/N |
Canonical SMILES |
C#CCCC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















